molecular formula C6H3ClFNO2 B1395116 2-Chloro-4-fluoronicotinic acid CAS No. 929022-76-4

2-Chloro-4-fluoronicotinic acid

Cat. No.: B1395116
CAS No.: 929022-76-4
M. Wt: 175.54 g/mol
InChI Key: GXDFQGOVWALHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoronicotinic acid: is a heterocyclic aromatic organic compound with the molecular formula C6H3ClFNO2 . It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 on the pyridine ring are replaced by chlorine and fluorine atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the reaction of 2-chloro-4-fluoropyridine with a suitable carboxylating agent under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and carboxylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted nicotinic acid derivatives.

    Oxidation Products: Carboxylate salts or esters.

    Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

2-Chloro-4-fluoronicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoronicotinic acid involves its interaction with molecular targets such as nicotinic receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these receptors. The compound can modulate receptor activity, influencing various biological pathways and processes .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-fluoronicotinic acid is unique due to the presence of both chlorine and fluorine atoms, which confer specific electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .

Properties

IUPAC Name

2-chloro-4-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDFQGOVWALHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695954
Record name 2-Chloro-4-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929022-76-4
Record name 2-Chloro-4-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluoropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluoronicotinic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-fluoronicotinic acid
Reactant of Route 4
2-Chloro-4-fluoronicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-fluoronicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-fluoronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.